molecular formula C27H19NO7 B1320562 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate CAS No. 30263-87-7

3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Cat. No.: B1320562
CAS No.: 30263-87-7
M. Wt: 469.4 g/mol
InChI Key: GTHRBSBYHVVDIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core is synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Diphenyl Groups: The diphenyl groups are attached through Friedel-Crafts alkylation reactions using diphenylmethane and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide and a base.

    Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Proteomics: Used as a reagent in the study of protein structures and functions.

    Biochemical Studies: Employed in the investigation of enzyme activities and biochemical pathways.

    Medicinal Chemistry: Explored for its potential therapeutic properties and interactions with biological targets.

    Industrial Chemistry: Utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their activity. The benzodioxole core may also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, methoxy group, and benzodioxole core makes it a versatile compound for various research applications.

Properties

IUPAC Name

(3-nitrophenyl) 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO7/c1-32-23-15-18(26(29)33-22-14-8-13-21(17-22)28(30)31)16-24-25(23)35-27(34-24,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHRBSBYHVVDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC5=CC=CC(=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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